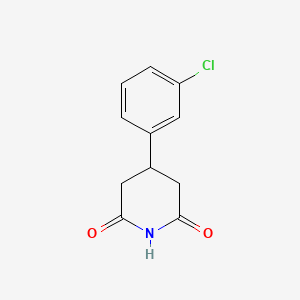

4-(3-Chlorophenyl)piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3-Chlorophenyl)piperidine-2,6-dione” is an organic compound . It is also known as “3-(4-Chlorophenyl)glutarimide” and "2,6-Piperidinedione, 4-(4-chlorophenyl)-" . It is a solid, white or off-white crystalline substance .

Synthesis Analysis

The synthesis of “4-(3-Chlorophenyl)piperidine-2,6-dione” can be achieved by reacting 4-(4-chlorophenyl)piperidine with carbon dioxide . The specific synthesis pathway may include oxidation reactions and esterification reactions . A paper by Liu et al. describes a simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis

The molecular formula of “4-(3-Chlorophenyl)piperidine-2,6-dione” is C11H10ClNO2 . The molecular weight is 223.66 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(3-Chlorophenyl)piperidine-2,6-dione” include Michael addition and intramolecular nucleophilic substitution processes .Physical And Chemical Properties Analysis

“4-(3-Chlorophenyl)piperidine-2,6-dione” is a solid, white or off-white crystalline substance . It has a density of 1.303±0.06 g/cm3 (Predicted), a melting point of 160 °C (Solv: toluene (108-88-3)), a boiling point of 418.7±45.0 °C (Predicted), a flash point of 207°C, and a vapor pressure of 3.21E-07mmHg at 25°C . The refractive index is 1.566 .Aplicaciones Científicas De Investigación

1. Multireceptor Atypical Antipsychotics

- Synthesis and Evaluation of Piperidine‐2,6‐dione Derivatives : This study discusses the creation of novel antipsychotic derivatives of piperidine‐2,6‐dione, highlighting their potency across multiple receptors like dopamine D2, D3, and serotonin 5‐HT1A, 5‐HT2A, 5‐HT2C (Chen et al., 2012).

2. Anticonvulsant and Analgesic Agents

- New 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives : The paper reports on new derivatives synthesized for potential use as anticonvulsant and analgesic agents. The most active compound demonstrated more effective results than the reference drug valproic acid in epilepsy models (Góra et al., 2021).

3. Synthesis of Glutarimides

- Novel Synthesis of N-substituted Glutarimides Using ZnCl2 Catalyst : This research optimized a method for synthesizing glutarimides containing the piperidine ring, indicating their importance in alkaloid synthesis and displaying antiviral properties (Rajput & Nagarale, 2016).

4. Aromatase Inhibitors

- Selective Inhibitors of Aromatase : A study exploring 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivatives as selective aromatase inhibitors, potentially useful for treating estrogen-dependent diseases like mammary tumors (Hartmann et al., 1992).

5. Chiral Separation Techniques

- Chiral Separation of Piperidine-2,6-dione Drugs : Research focused on the liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure, using a cellulose-based chiral stationary phase, which is significant in pharmaceutical analysis (Overbeke et al., 1997).

6. Antiphospholipase Activity

- 3,5-Disubstituted Thiotetronic Acid Derivatives : This study synthesized derivatives that exhibited significant effects on the activity of secretory phospholipases A2, indicating potential in managing inflammatory conditions (Rubinov et al., 2006).

Propiedades

IUPAC Name |

4-(3-chlorophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBPGEHEKKOFJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)piperidine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

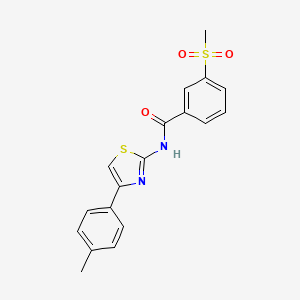

![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)

![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)

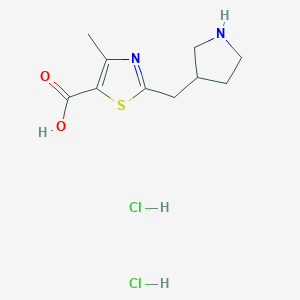

![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)

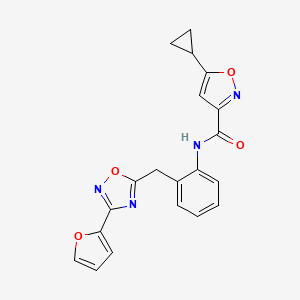

![diethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2417582.png)

![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)